ELA-14 (human)

Description

BenchChem offers high-quality ELA-14 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ELA-14 (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

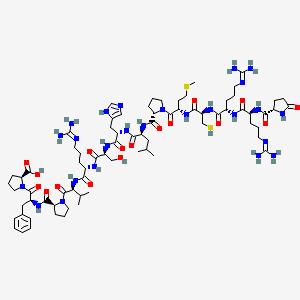

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H119N25O17S2/c1-40(2)33-49(93-67(111)54-20-12-29-98(54)69(113)48(25-32-119-5)91-66(110)53(38-118)96-60(104)45(18-10-27-84-74(78)79)88-59(103)44(17-9-26-83-73(76)77)89-61(105)47-23-24-57(102)87-47)63(107)92-50(35-43-36-82-39-86-43)64(108)95-52(37-101)65(109)90-46(19-11-28-85-75(80)81)62(106)97-58(41(3)4)71(115)99-30-13-21-55(99)68(112)94-51(34-42-15-7-6-8-16-42)70(114)100-31-14-22-56(100)72(116)117/h6-8,15-16,36,39-41,44-56,58,101,118H,9-14,17-35,37-38H2,1-5H3,(H,82,86)(H,87,102)(H,88,103)(H,89,105)(H,90,109)(H,91,110)(H,92,107)(H,93,111)(H,94,112)(H,95,108)(H,96,104)(H,97,106)(H,116,117)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYSPGTYQNANFL-GYVBEWGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H119N25O17S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1707.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Elabela (ELA)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled apelin receptor (APJ). ELA plays a crucial role in a variety of physiological processes, including cardiovascular function, embryonic development, and fluid homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of human Elabela, with a focus on its signaling pathways, quantitative pharmacology of its different isoforms, and detailed experimental protocols for studying its activity. While the term "ELA-14" is not commonly used, this guide incorporates data on various ELA isoforms, including a 14-amino acid peptide, to provide a thorough analysis.

Introduction

Elabela is a peptide hormone encoded by the APELA gene. The primary translation product is a 54-amino acid preproprotein, which is processed into smaller, biologically active peptides, most notably ELA-32, ELA-21, and ELA-11. These isoforms exhibit differential expression and activity, suggesting specific physiological roles. ELA exerts its effects by binding to the APJ receptor, a class A GPCR, leading to the activation of downstream signaling cascades.

Elabela Signaling Pathways

Upon binding to the APJ receptor, Elabela activates two primary signaling pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can be influenced by the specific Elabela isoform, leading to biased agonism.

G-Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory G-protein, Gαi/o. Activation of this pathway by Elabela leads to:

-

Inhibition of cAMP Production: ELA binding to APJ inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]

-

Activation of ERK1/2 (MAPK) Pathway: Elabela stimulates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) cascade. This pathway is involved in cell proliferation, differentiation, and survival.[1]

-

Activation of PI3K/AKT Pathway: Elabela promotes the phosphorylation and activation of protein kinase B (AKT) through the phosphoinositide 3-kinase (PI3K) pathway.[3][4] This pathway is critical for cell survival, growth, and metabolism.

β-Arrestin-Dependent Signaling

Elabela also promotes the recruitment of β-arrestins to the APJ receptor. This leads to:

-

Receptor Internalization: β-arrestin binding mediates the endocytosis of the APJ receptor, which can lead to signal desensitization or the initiation of distinct signaling events from intracellular compartments.

-

Biased Signaling: Different Elabela isoforms show varying efficacy in recruiting β-arrestin, suggesting that they can act as biased agonists, preferentially activating one pathway over the other. For instance, longer isoforms like ELA-32 may have a stronger bias towards the β-arrestin pathway compared to shorter isoforms.

Signaling Pathway Diagram:

Quantitative Pharmacology

The different isoforms of Elabela exhibit distinct pharmacological properties. The following tables summarize the available quantitative data for the potency (pD2 or -logEC50) and efficacy (EMAX) of various Elabela and apelin peptides in different functional assays.

Table 1: Potency (pD2) and Efficacy (EMAX) of Elabela and Apelin Isoforms in cAMP Inhibition, β-Arrestin Recruitment, and Receptor Internalization Assays.

| Ligand | cAMP Inhibition | β-Arrestin Recruitment | Receptor Internalization |

| pD2 | EMAX (%) | pD2 | |

| [Pyr1]apelin-13 | 9.55 ± 0.08 | 100 | 8.87 ± 0.04 |

| ELA-32 | 9.43 ± 0.09 | 94 ± 2 | 9.07 ± 0.04 |

| ELA-21 | 9.24 ± 0.07 | 94 ± 2 | 9.02 ± 0.04 |

| ELA-11 | 8.01 ± 0.07 | 93 ± 3 | 7.71 ± 0.05 |

| ELA-14 | - | - | 9.08 ± 0.04 |

Data are presented as mean ± SEM. EMAX is expressed relative to [Pyr1]apelin-13.

Table 2: Binding Affinities (Ki) of Elabela and Apelin Isoforms for the APJ Receptor.

| Ligand | Ki (nM) |

| Apelin-13 | 8.336 |

| pGlu1-apelin-13 | 14.366 |

| Apelin-17 | 4.651 |

| Apelin-36 | 1.735 |

| ELA-21 | 4.364 |

| ELA-32 | 1.343 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of Elabela.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Elabela isoforms to the APJ receptor.

Protocol:

-

Membrane Preparation: HEK293 cells transiently or stably expressing the human APJ receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

-

Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [125I]-apelin-13) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled competitor ligands (Elabela isoforms or apelin).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter plate to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) for each ligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay:

cAMP Accumulation Assay

This assay measures the ability of Elabela to inhibit adenylyl cyclase activity.

Protocol:

-

Cell Culture: Cells expressing the APJ receptor (e.g., CHO or HEK293 cells) are cultured in 96-well plates.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Elabela isoforms.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The data are normalized to the response of forskolin alone and fitted to a sigmoidal dose-response curve to determine the EC50 and EMAX for cAMP inhibition.

Experimental Workflow for cAMP Assay:

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the APJ receptor upon Elabela stimulation.

Protocol:

-

Assay Principle: Several assay formats are available, including enzyme complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), and NanoBiT technology. These assays typically involve co-expressing the APJ receptor and β-arrestin fused to complementary reporter fragments.

-

Cell Transfection and Culture: Cells are co-transfected with constructs for the tagged APJ receptor and β-arrestin.

-

Ligand Stimulation: The transfected cells are stimulated with a range of concentrations of Elabela isoforms.

-

Signal Detection: Upon ligand-induced receptor activation, β-arrestin is recruited to the receptor, bringing the reporter fragments into proximity and generating a detectable signal (e.g., chemiluminescence or a BRET signal).

-

Data Analysis: The signal is measured, and the data are plotted against the ligand concentration to generate a dose-response curve, from which the EC50 and EMAX are determined.

Logical Relationship in β-Arrestin Recruitment Assay:

ERK1/2 Phosphorylation Assay

This assay measures the activation of the ERK/MAPK pathway by Elabela.

Protocol:

-

Cell Culture and Starvation: APJ-expressing cells are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.

-

Ligand Stimulation: Cells are treated with different concentrations of Elabela for a short period (typically 5-15 minutes).

-

Cell Lysis: The cells are lysed to extract cellular proteins.

-

Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are measured. This can be done by Western blotting, cell-based ELISA, or AlphaScreen assays.

-

Data Analysis: The p-ERK1/2 signal is normalized to the total ERK1/2 signal. The data are then used to generate a dose-response curve to determine the EC50 and EMAX for ERK1/2 activation.

Experimental Workflow for ERK1/2 Phosphorylation Assay:

Conclusion

Elabela is a pleiotropic hormone with a complex mechanism of action mediated through the APJ receptor. Its various isoforms exhibit distinct pharmacological profiles, activating G-protein and β-arrestin signaling pathways to different extents. This biased agonism suggests that specific Elabela peptides could be developed as targeted therapeutics for a range of cardiovascular and other diseases. The experimental protocols detailed in this guide provide a robust framework for the further characterization of Elabela's physiological functions and for the screening and development of novel drugs targeting the Elabela/APJ system.

References

- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Apelinergic System: Apelin, ELABELA, and APJ Action on Cell Apoptosis: Anti-Apoptotic or Pro-Apoptotic Effect? | MDPI [mdpi.com]

- 4. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]

ELA-14 (human) signaling cascade

An In-Depth Technical Guide to the ELA-14 (Human) Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELA-14, also known as Elabela(19-32), is a potent and biologically active peptide fragment of the endogenous hormone ELABELA. This peptide is an agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR) critically involved in cardiovascular regulation and other physiological processes. This technical guide provides a comprehensive overview of the ELA-14 signaling cascade, including quantitative data on receptor interaction and downstream pathway activation, detailed experimental protocols for studying this cascade, and visualizations of the key signaling events.

Core Signaling Pathways

Upon binding to the apelin receptor, ELA-14 initiates a cascade of intracellular signaling events. The primary pathways implicated in ELA-14 signaling are the Gαi1-mediated inhibition of adenylyl cyclase and the β-arrestin-2-dependent pathway. These initial events lead to the modulation of downstream effector kinases, principally the PI3K/AKT and ERK/MAPK pathways, which in turn regulate a variety of cellular processes.

ELA-14 Signaling Overview

Caption: Overview of the ELA-14 signaling cascade upon binding to the apelin receptor.

Quantitative Data

The following tables summarize the key quantitative parameters of ELA-14's interaction with the apelin receptor and its activation of downstream signaling pathways.

Table 1: Receptor Binding Affinity of ELA-14

| Ligand | Receptor | Assay Type | Ki (nM) | Cell Line | Reference |

| ELA-14 (Elabela(19-32)) | Apelin Receptor (APJ) | Competitive Radioligand Binding | 0.93 | HEK293 | [1][2] |

Table 2: Functional Activity of ELA-14

| Pathway | Assay Type | EC50 (nM) | Cell Line | Reference |

| Gαi1 Activation | cAMP Inhibition | 8.6 | Not Specified | [1][2] |

| β-arrestin-2 Recruitment | BRET | 166 | Not Specified | [1] |

| Receptor Internalization | Not Specified | 36 | HEK293 |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the ELA-14 signaling cascade are provided below.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of ELA-14 for the apelin receptor.

Materials:

-

HEK293 cells transiently expressing the human apelin receptor.

-

Cell membrane preparations from the transfected cells.

-

[125I]-Apelin-13 (radioligand).

-

Unlabeled ELA-14 (competitor).

-

Binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, pH 7.5, 0.2% BSA).

-

GF/C glass fiber filter plates.

-

Scintillation counter.

Procedure:

-

Perform a membrane titration to determine the optimal amount of membrane preparation to use.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-Apelin-13 and increasing concentrations of unlabeled ELA-14.

-

Incubate for 1 hour at room temperature.

-

Separate bound from free radioligand by filtration through GF/C filter plates.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the Ki value using competitive binding analysis software.

Gαi1 Activation Assay (cAMP Inhibition)

This assay measures the ability of ELA-14 to activate the Gαi1 signaling pathway by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells expressing the apelin receptor.

-

Forskolin.

-

ELA-14.

-

cAMP assay kit (e.g., HTRF or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of forskolin and varying concentrations of ELA-14 for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate a dose-response curve and calculate the EC50 for cAMP inhibition.

β-arrestin-2 Recruitment Assay (BRET)

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin-2 to the apelin receptor upon ELA-14 stimulation.

Materials:

-

HEK293 cells.

-

Expression vectors for APJ-Rluc8 (BRET donor) and β-arrestin-2-Venus (BRET acceptor).

-

Coelenterazine h (luciferase substrate).

-

ELA-14.

-

BRET-compatible plate reader.

Procedure:

-

Co-transfect HEK293 cells with the APJ-Rluc8 and β-arrestin-2-Venus expression vectors.

-

Seed the transfected cells into a 96-well plate.

-

24 hours post-transfection, replace the medium with a buffer suitable for BRET measurements.

-

Add the luciferase substrate Coelenterazine h to the wells.

-

Measure the baseline BRET signal.

-

Add varying concentrations of ELA-14 to the wells.

-

Measure the BRET signal at different time points after agonist addition.

-

Calculate the net BRET ratio and generate a dose-response curve to determine the EC50.

Western Blot for ERK1/2 and AKT Phosphorylation

This method is used to detect the activation of the ERK/MAPK and PI3K/AKT pathways by assessing the phosphorylation status of ERK1/2 and AKT.

Materials:

-

Cells expressing the apelin receptor.

-

ELA-14.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT.

-

HRP-conjugated secondary antibodies.

-

ECL substrate.

-

Imaging system.

Procedure:

-

Starve the cells in serum-free medium for several hours.

-

Treat the cells with ELA-14 for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

Experimental Workflows

Competitive Radioligand Binding Assay Workflow

Caption: Workflow for the competitive radioligand binding assay.

Western Blot Workflow for Protein Phosphorylation

Caption: Workflow for Western blot analysis of protein phosphorylation.

References

ELA-14 (human) biological functions in cardiovascular system

An In-Depth Technical Guide to the Biological Functions of ELA-14 in the Human Cardiovascular System

Audience: Researchers, scientists, and drug development professionals.

Introduction

The apelinergic system, comprising the G protein-coupled receptor APJ and its endogenous ligands, has emerged as a critical regulator of cardiovascular homeostasis. For years, apelin was considered the sole ligand for APJ. However, the discovery of a second endogenous ligand, Elabela (ELA), has provided a more complete understanding of this system's physiological and pathological roles.[1][2] ELA is a 54-amino acid preproprotein that is processed into smaller, active peptides, including ELA-32 and ELA-14.[3] This technical guide provides a comprehensive overview of the biological functions of ELA-14 and related peptides in the human cardiovascular system, focusing on signaling pathways, quantitative data, and key experimental methodologies.

Core Biological Functions in the Cardiovascular System

ELA exerts a pleiotropic and largely protective effect on the cardiovascular system, primarily through three core functions: regulation of vascular tone, modulation of cardiac contractility, and promotion of angiogenesis.[4][5]

Regulation of Vascular Tone (Vasodilation)

ELA is a potent vasodilator, contributing to the regulation of blood pressure. Its vasodilatory effects are mediated through both endothelium-dependent and endothelium-independent mechanisms.

-

Endothelium-Dependent Vasodilation: ELA stimulates the APJ receptor on vascular endothelial cells, promoting the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.

-

Blood Pressure Reduction: By promoting vasodilation, ELA effectively lowers systemic blood pressure. Clinical studies have observed significantly lower plasma ELA concentrations in hypertensive patients compared to healthy controls. Furthermore, exogenous administration of ELA has been shown to reduce arterial pressure, highlighting its therapeutic potential in managing hypertension.

Positive Inotropic Effects (Cardiac Contractility)

ELA enhances myocardial contractility, a function known as a positive inotropic effect. This action is crucial for maintaining cardiac output, particularly in the context of heart failure where contractility is often impaired. The high expression of both ELA and APJ in the heart underscores the importance of this local signaling axis. The mechanism involves the activation of the extracellular signal-regulated kinase (ERK)1/2 pathway, which enhances the sensitivity of myofilaments to calcium. Infusion of ELA into isolated hearts induces a dose-dependent positive inotropic response without causing myocardial hypertrophy, an adverse remodeling effect seen with some other inotropes.

Angiogenesis

ELA plays a fundamental role in angiogenesis (the formation of new blood vessels), which is vital for embryonic development of the heart and vasculature, as well as for tissue repair after ischemic events like myocardial infarction. ELA-APJ signaling promotes the migration and proliferation of endothelial cells. Studies have shown that ELA gene therapy upregulates key angiogenic signaling pathways, including the Vascular Endothelial Growth Factor (VEGF)/VEGFR2 and Jagged1/Notch3 pathways, leading to increased neovascularization in ischemic tissue.

Signaling Pathways of ELA-14

Upon binding to the APJ receptor, ELA initiates a cascade of intracellular signaling events. The APJ receptor can couple to different G proteins, primarily Gαi, leading to pathway-specific cellular responses. ELA also promotes the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and G protein-independent signaling.

The primary signaling cascades activated by ELA in the cardiovascular system include:

-

Gαi-Mediated Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is linked to the activation of downstream kinases like PI3K/Akt and ERK1/2.

-

PI3K/Akt/eNOS Pathway: This is the canonical pathway for ELA-induced vasodilation. Activation of PI3K and its downstream effector Akt leads to eNOS phosphorylation and NO production.

-

ERK1/2 Pathway: This pathway is centrally involved in both the positive inotropic effects of ELA in cardiomyocytes and its pro-angiogenic effects in endothelial cells.

-

β-Arrestin Recruitment: ELA binding promotes the recruitment of β-arrestin to the APJ receptor, which can lead to receptor internalization and desensitization. This process also initiates distinct, G protein-independent signaling events that contribute to the overall cellular response.

Quantitative Data Summary

The following tables summarize key quantitative data related to ELA's interaction with the APJ receptor and its physiological effects.

Table 1: ELA/Apelin Receptor Binding and Potency

| Ligand | Assay Type | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| ELA-32 (human) | Radioligand Binding | IC₅₀ | 0.27 nM | |

| ELA-32 (human) | Radioligand Binding | K_d | 0.51 nM | |

| ELA-11 (human) | Radioligand Binding | pK_i | 7.85 | |

| ELA(19-32) | Gαi1 Signaling | EC₅₀ | 8.6 nM | |

| ELA(19-32) | β-arrestin-2 Recruitment | EC₅₀ | 166 nM | |

| ELA | APJ/β-arrestin Interaction (NanoBiT) | EC₅₀ | ~1 µM | |

| ELA-21 | β-arrestin-2 Recruitment (BRET) | logEC₅₀ | -7.175 | |

| ELA-32 | β-arrestin-2 Recruitment (BRET) | logEC₅₀ | -7.878 | |

| Apelin-13 | APJ Activation | EC₅₀ | 0.37 nM |

| Apelin | APJ/β-arrestin Interaction (NanoBiT) | EC₅₀ | ~1 µM | |

Table 2: Physiological and Clinical Observations

| Parameter | Condition | Observation | Value | Reference(s) |

|---|---|---|---|---|

| Plasma ELA | Essential Hypertension vs. Control | Lower in Hypertensive Patients | 1.29 ± 0.56 ng/ml vs. 1.79 ± 0.55 ng/ml | |

| Blood Pressure | General Population | Risk Reduction per 5 mmHg SBP Decrease | 10% lower risk of major cardiovascular events |

| Cardiac Output | Human (Baseline) | Normal Resting Range | 5-6 L/min | |

Key Experimental Protocols

Understanding the function of ELA-14 requires specialized experimental models. Below are detailed methodologies for key assays used to investigate its cardiovascular effects.

Protocol for Aortic Ring Vasoreactivity Assay

This ex vivo assay is used to determine the direct effect of ELA-14 on vascular tone.

Methodology Details:

-

Tissue Preparation: The thoracic aorta is carefully dissected from a euthanized animal and placed in cold, oxygenated physiological salt solution. Adhering fat and connective tissue are removed, and the aorta is sectioned into 1-2 mm rings.

-

Mounting: Rings are mounted on wires in an organ bath chamber filled with buffer solution, maintained at 37°C and aerated with 95% O₂/5% CO₂. One wire is fixed, and the other is connected to a force transducer to record tension.

-

Experimentation: After equilibration, the rings are pre-contracted with an agent like phenylephrine or KCl. Once a stable contraction plateau is reached, cumulative concentrations of ELA-14 are added to assess its vasodilatory effect. To test for endothelium dependency, experiments can be repeated after mechanically denuding the endothelium or in the presence of an eNOS inhibitor (e.g., L-NAME).

-

Data Analysis: The relaxation responses are calculated as a percentage reversal of the pre-contraction. A concentration-response curve is plotted to determine the potency (EC₅₀) and efficacy (Emax) of ELA-14.

Protocol for Langendorff Isolated Heart Assay

This ex vivo model allows for the assessment of cardiac contractility and heart rate independent of systemic influences.

Methodology Details:

-

Heart Isolation: An animal is anesthetized, and the heart is rapidly excised and arrested in ice-cold cardioplegic solution.

-

Perfusion Setup: The aorta is cannulated and mounted on the Langendorff apparatus. Retrograde perfusion of the coronary arteries is initiated with an oxygenated, nutrient-rich buffer (e.g., Krebs-Henseleit solution) at a constant pressure and temperature (37°C).

-

Data Acquisition: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), heart rate, and the rates of contraction (+dP/dt) and relaxation (-dP/dt).

-

Drug Administration: Once the heart preparation is stable, ELA-14 is infused into the perfusion buffer at various concentrations. The effects on LVDP, ±dP/dt, and heart rate are continuously recorded to assess its inotropic and chronotropic properties.

Protocol for NanoBiT® β-Arrestin Recruitment Assay

This live-cell assay quantifies the interaction between the APJ receptor and β-arrestin upon ligand stimulation.

Methodology Details:

-

Vector Construction: The APJ receptor is genetically fused to one component of the NanoLuc® luciferase (e.g., Large BiT, LgBiT). β-arrestin is fused to the complementary component (e.g., Small BiT, SmBiT).

-

Cell Transfection: A suitable host cell line (e.g., HEK293) is co-transfected with the two fusion constructs and cultured to allow for protein expression.

-

Assay Performance: Transfected cells are plated in a microplate. The Nano-Glo® live-cell substrate (furimazine) is added. A baseline luminescence reading is taken.

-

Ligand Stimulation: ELA-14 is added to the wells at varying concentrations. Upon ELA-14 binding to the APJ-LgBiT fusion protein, β-arrestin-SmBiT is recruited to the receptor.

-

Signal Detection: The proximity of LgBiT and SmBiT reconstitutes a functional luciferase enzyme, which catalyzes the substrate to produce a bright luminescent signal. The signal is measured over time using a luminometer.

-

Data Analysis: The increase in luminescence is plotted against the ligand concentration to generate a dose-response curve, from which the EC₅₀ value for β-arrestin recruitment can be calculated.

Role in Cardiovascular Pathophysiology

Dysregulation of the ELA-APJ axis is implicated in several cardiovascular diseases.

-

Hypertension: As noted, circulating ELA levels are reduced in patients with essential hypertension. This deficiency may contribute to increased vascular resistance and elevated blood pressure, suggesting that restoring ELA levels could be a therapeutic strategy.

-

Heart Failure: ELA's positive inotropic and vasodilatory actions are highly beneficial in the context of heart failure. By increasing cardiac contractility and reducing afterload (the pressure the heart pumps against), ELA can improve cardiac output and efficiency. Furthermore, its anti-fibrotic and anti-apoptotic properties may help prevent adverse cardiac remodeling.

-

Myocardial Infarction: ELA's potent pro-angiogenic effects are critical for recovery from myocardial infarction. By promoting the growth of new blood vessels in the ischemic area, ELA can improve blood supply, reduce infarct size, and preserve cardiac function.

References

- 1. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of ELA-14 (ELABELA) in Human Embryonic Heart Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of ELA-14 (also known as ELABELA or APELA), a recently discovered peptide hormone, and its critical role in human embryonic heart development. We delve into the molecular mechanisms, signaling pathways, and downstream effects of ELA-14 on cardiac progenitor cell differentiation and cardiac morphogenesis. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of signaling cascades and experimental workflows to serve as a valuable resource for researchers in cardiovascular development and drug discovery.

Introduction

The formation of the heart is a complex and highly regulated process that begins in early embryonic development. A multitude of signaling molecules and transcription factors orchestrate the specification, proliferation, and differentiation of cardiac progenitor cells into the various cell types that constitute the functional heart. Recently, a novel secreted peptide, ELA-14, has emerged as a crucial player in this intricate process. This guide will explore the multifaceted role of ELA-14 in human embryonic heart development, providing an in-depth analysis for researchers and professionals in the field.

ELA-14 and its Receptor: The APJ Axis

ELA-14 is a 32-amino acid peptide derived from a 54-amino acid precursor encoded by the APELA gene. It functions as an endogenous ligand for the G protein-coupled apelin receptor (APJ), also known as APLNR. While another ligand, Apelin, also binds to APJ, ELA-14 appears to be the primary ligand during early embryonic development, playing a non-redundant role in cardiogenesis.[1][2]

Binding Affinity of ELA Peptides to the Human APJ Receptor

Competitive binding assays have been performed to determine the affinity of various ELA-14-related peptides to the APJ receptor in human heart tissue. The binding affinity is a critical parameter for understanding the potency and potential therapeutic applications of these peptides.

| Peptide | Binding Affinity (pKi) in Human Heart | Reference |

| ELA-32 | 9.59 ± 0.08 | |

| ELA-21 | 8.52 ± 0.11 | |

| ELA-14 | Not directly measured in human heart, but has subnanomolar affinity in CHO-K1 cells (pKi = 9.35 ± 0.02) | |

| ELA-11 | 7.85 ± 0.05 | |

| [Pyr1]apelin-13 | 8.85 ± 0.04 |

ELA-14 Signaling Pathways in Cardiac Development

Upon binding to the APJ receptor on cardiac progenitor cells, ELA-14 activates several downstream signaling pathways that are essential for cardiac development. The primary signaling cascades implicated are the PI3K/AKT and ERK1/2 pathways.

PI3K/AKT Pathway

Activation of the PI3K/AKT pathway by ELA-14 is crucial for the self-renewal and survival of embryonic stem cells and cardiac progenitors.[1][3] This pathway is known to regulate cell growth, proliferation, and survival in various cell types.

ERK1/2 Pathway

The ERK1/2 pathway, a part of the mitogen-activated protein kinase (MAPK) cascade, is also activated by ELA-14 signaling. This pathway is involved in the differentiation of cardiac progenitor cells.[3]

Downstream Transcription Factors

The activation of these signaling pathways culminates in the regulation of key cardiac transcription factors that govern cell fate decisions. ELA-14 has been shown to upregulate the expression of:

-

GATA4 and GATA5: Members of the GATA family of zinc-finger transcription factors, which are master regulators of cardiogenesis.

-

TBX5: A T-box transcription factor crucial for heart and limb development.

-

SOX17: A transcription factor involved in endoderm formation and cardiovascular development.

These transcription factors, in turn, regulate the expression of a suite of genes necessary for cardiomyocyte differentiation and maturation.

Signaling Pathway Diagram

Figure 1: ELA-14 Signaling Pathway in Cardiac Progenitors.

Role of ELA-14 in Cardiac Progenitor Cell Differentiation

In vitro studies using human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) have demonstrated the potent effect of ELA-14 in promoting cardiomyocyte differentiation.

Upregulation of Cardiac Markers

Treatment of hESCs with Apela (ELA-14) has been shown to upregulate the expression of cardiac-restricted transcription factors TBX5 and GATA4, as well as the cardiomyocyte markers α-MHC and β-MHC. Flow cytometry analysis revealed an increased percentage of GFP-expressing cells (indicative of cardiomyocytes) in embryoid bodies treated with Apela. Furthermore, the percentage of cardiac troponin T (cTnT)-positive cells and the protein expression of cTnT were also increased in ES cell-derived cardiomyocytes with Apela treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ELA-14 in embryonic heart development.

Generation of APELA Knockout Human Pluripotent Stem Cells using CRISPR/Cas9

This protocol describes the generation of a knockout of the APELA gene in hPSCs to study its role in cardiac differentiation.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

sgRNA expression plasmids targeting APELA

-

Cas9 expression plasmid

-

Lipofectamine Stem Transfection Reagent

-

Puromycin

-

Single-cell sorting buffer (PBS with 2% FBS)

-

96-well plates

-

mTeSR1 medium

-

ROCK inhibitor (Y-27632)

Protocol:

-

sgRNA Design and Cloning: Design two sgRNAs targeting the first exon of the APELA gene using a CRISPR design tool. Clone the sgRNAs into a suitable expression vector.

-

Transfection: Co-transfect hPSCs with the two APELA-targeting sgRNA plasmids and a Cas9-puro plasmid using Lipofectamine Stem Transfection Reagent.

-

Puromycin Selection: 48 hours post-transfection, apply puromycin selection (1 µg/mL) for 24-48 hours to select for transfected cells.

-

Single-Cell Sorting: Dissociate the surviving cells into a single-cell suspension and sort individual cells into 96-well plates containing mTeSR1 medium supplemented with ROCK inhibitor.

-

Clonal Expansion: Culture the single-cell clones for 10-14 days to allow for colony formation.

-

Genotyping: Screen the expanded clones for the desired knockout by PCR amplification of the targeted region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

-

Off-Target Analysis: Perform off-target analysis on confirmed knockout clones by sequencing potential off-target sites predicted by the sgRNA design tool.

Figure 2: CRISPR/Cas9 Workflow for APELA Knockout.

Quantitative PCR (qPCR) for Cardiac Transcription Factors

This protocol details the quantification of cardiac transcription factor gene expression in response to ELA-14 treatment.

Materials:

-

Differentiated cardiomyocytes or cardiac progenitors

-

ELA-14 peptide

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

qPCR primers for GATA4, TBX5, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Cell Treatment: Treat differentiated cardiomyocytes or cardiac progenitors with the desired concentration of ELA-14 for a specified time course (e.g., 24, 48, 72 hours). Include an untreated control group.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (GATA4 or TBX5) and the housekeeping gene, and the synthesized cDNA.

-

qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in the ELA-14 treated group compared to the untreated control, normalized to the housekeeping gene.

Conclusion

ELA-14 has been identified as a pivotal signaling molecule in the intricate process of human embryonic heart development. Its interaction with the APJ receptor triggers downstream signaling cascades that are essential for the proper differentiation and proliferation of cardiac progenitor cells. The upregulation of key cardiac transcription factors like GATA4 and TBX5 underscores its role as a master regulator of cardiogenesis. The experimental protocols provided in this guide offer a framework for further investigation into the precise mechanisms of ELA-14 action and its potential as a therapeutic target for congenital heart diseases and regenerative medicine. Further research focusing on the comprehensive identification of its downstream targets and the elucidation of its role in the context of the complex in vivo microenvironment will undoubtedly provide deeper insights into the fascinating process of heart development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Binding Affinity of ELA-14 with the Human Apelin Receptor

This technical guide provides a comprehensive overview of the binding characteristics of ELA-14, a bioactive peptide fragment of ELABELA, with its cognate human apelin receptor (APJ/AGTRL1). The document details quantitative binding affinities, experimental protocols for affinity determination, and the downstream signaling consequences of this interaction.

Introduction: The ELABELA/Apelin System

The apelin receptor (APJ) is a Class A G protein-coupled receptor (GPCR) that plays crucial roles in cardiovascular development and function, fluid homeostasis, and energy metabolism.[1][2] It is activated by two distinct endogenous peptide ligands, apelin and ELABELA (also known as Toddler or Apela).[3][4] Although they share little sequence homology, both ligands bind to the apelin receptor, often with similar affinities, initiating a cascade of intracellular signaling events.[5]

ELABELA is encoded by the APELA gene and is processed from a 54-amino acid precursor into smaller, active fragments such as ELA-32 and ELA-21. ELA-14 represents a potent, bioactive fragment of ELABELA that effectively activates the apelin receptor. Understanding the precise binding affinity and functional profile of ELA-14 is critical for developing targeted therapeutics for cardiovascular diseases, preeclampsia, and renal dysfunction.

Quantitative Binding Affinity Data

The binding affinity of ELA peptides and comparative apelin isoforms to the human apelin receptor has been quantified using various in vitro assays. The data, primarily from competitive radioligand binding experiments, are summarized below.

| Ligand | Assay Type | Cell/Tissue Type | Radioligand | Affinity Metric | Value | Reference |

| ELA-14 (human) | Competition Binding | - | - | Ki | 0.93 nM | |

| ELA-14 | Competition Binding | CHO-APLNR cells | Apelin647 | pKi | 6.55 ± 0.08 | |

| ELA-14 | Competition Binding | Human heart homogenate | [125I]-apelin-13 | pKi | 8.33 ± 0.05 | |

| ELA-21 | Competition Binding | HEK-293/APJ membranes | [125I]-apelin-13 | Ki | 4.364 nM | |

| ELA-32 | Competition Binding | HEK-293/APJ membranes | [125I]-apelin-13 | Ki | 1.343 nM | |

| [Pyr1]apelin-13 | Competition Binding | Human heart homogenate | [125I]-apelin-13 | pKi | 10.05 ± 0.11 | |

| Apelin-13 | Competition Binding | HEK-293/APJ membranes | [125I]-apelin-13 | Ki | 8.336 nM | |

| Apelin-17 | Competition Binding | HEK-293/APJ membranes | [125I]-apelin-13 | Ki | 4.651 nM | |

| Apelin-36 | Competition Binding | HEK-293/APJ membranes | [125I]-apelin-13 | Ki | 1.735 nM |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.

Experimental Protocols

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test ligand (e.g., ELA-14) by measuring its ability to compete with a radiolabeled ligand for binding to the apelin receptor.

Methodology:

-

Membrane Preparation:

-

HEK293 or CHO-K1 cells are transiently or stably transfected with a plasmid expressing the human apelin receptor (APJ).

-

After 24-48 hours, cells are harvested in a homogenization buffer (e.g., 250 mM sucrose, 25 mM HEPES, pH 7.5) supplemented with protease inhibitors.

-

Cells are homogenized, and the lysate is centrifuged to pellet the cell debris. The supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction.

-

The membrane pellet is resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competition Binding:

-

Assays are performed in a 96-well plate format.

-

A constant concentration of receptor-containing membranes (e.g., 1-20 µ g/well ) and a fixed concentration of a radioligand (e.g., 0.1 nM [125I]-apelin-13) are incubated in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Increasing concentrations of the unlabeled competitor ligand (ELA-14) are added to the wells.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1-10 µM [Pyr1]apelin-13).

-

The mixture is incubated for a set period (e.g., 2 hours) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

-

Detection and Analysis:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C plates) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Filters are washed multiple times with an ice-cold wash buffer.

-

A scintillation cocktail is added to the dried filters, and the radioactivity is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to fit a one-site competition curve, yielding the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Assay: ERK1/2 Phosphorylation

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream consequence of apelin receptor activation.

Methodology:

-

Cell Culture and Stimulation:

-

HEK293 or CHO cells expressing the human apelin receptor are seeded in multi-well plates and grown to ~90% confluency.

-

Cells are serum-starved for a few hours to reduce basal ERK1/2 phosphorylation.

-

Cells are then treated with varying concentrations of ELA-14 (e.g., 0.01–1,000 nM) for a short period (e.g., 5 minutes for G-protein dependent signaling).

-

-

Lysis and Protein Quantification:

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The lysate is centrifuged to remove cell debris, and the supernatant containing the total protein is collected.

-

-

Western Blotting:

-

Protein samples are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize the data.

-

-

Data Analysis:

-

The intensity of the p-ERK1/2 and total ERK bands is quantified.

-

The ratio of p-ERK1/2 to total ERK1/2 is calculated for each condition.

-

The data are plotted against the ligand concentration, and a dose-response curve is fitted to determine the EC50 value, which represents the potency of ELA-14 in activating this pathway.

-

Downstream Signaling Pathways

Binding of ELA-14 to the apelin receptor initiates signaling through two primary pathways: G protein-dependent and β-arrestin-dependent pathways.

-

G Protein-Dependent Pathway: The apelin receptor primarily couples to the inhibitory G protein, Gαi.

-

cAMP Inhibition: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

ERK1/2 Activation: Gβγ subunits can activate downstream effectors, leading to the rapid and transient phosphorylation of ERK1/2.

-

Calcium Mobilization: The receptor can also couple to Gαq, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium, although this effect is reported to be weak for ELA.

-

-

β-Arrestin-Dependent Pathway: Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin 1 and β-arrestin 2.

-

Receptor Internalization: β-arrestin binding mediates the internalization of the apelin receptor via clathrin-coated pits, a key mechanism for signal desensitization.

-

Biased Signaling: Different ligands can show bias towards either the G-protein or β-arrestin pathway. ELA isoforms have been shown to activate both Gαi1 and β-arrestin 2 pathways.

-

Visualizations

Signaling Pathways

Caption: ELA-14 signaling at the apelin receptor.

Experimental Workflow: Competition Binding Assay

Caption: Workflow for a competition radioligand binding assay.

Experimental Workflow: ERK1/2 Phosphorylation Assay

Caption: Workflow for an ERK1/2 phosphorylation Western blot assay.

References

- 1. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Elabela (ELA): A Comprehensive Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, alongside Apelin, acts as a ligand for the G-protein coupled apelin receptor (APJ).[1][2][3] ELA plays a crucial role in a variety of physiological processes, including embryonic development, cardiovascular function, and fluid homeostasis.[1][4] Its discovery has opened new avenues for therapeutic intervention in a range of diseases, from pre-eclampsia to cardiovascular disorders. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by ELA, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support researchers, scientists, and drug development professionals in this burgeoning field.

Core Signaling Pathways

Elabela binding to the APJ receptor initiates a cascade of intracellular signaling events that can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways. These pathways ultimately regulate a diverse array of cellular functions, including proliferation, migration, apoptosis, and angiogenesis.

G-Protein-Dependent Signaling

Upon ligand binding, the APJ receptor couples to inhibitory G-proteins (Gαi/o), leading to the modulation of downstream effectors.

-

PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a prominent downstream effect of ELA. This pathway is critical for cell survival, proliferation, and migration. ELA-mediated activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a host of downstream targets to exert its cellular effects.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling axis engaged by ELA. Activation of this pathway is associated with cell proliferation, differentiation, and survival. ELA binding to APJ can stimulate the phosphorylation and activation of ERK1/2.

-

cAMP Suppression: ELA binding to the APJ receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This inhibitory action on cAMP production is a hallmark of Gαi-coupled receptor activation.

β-Arrestin-Dependent Signaling

Beyond G-protein coupling, ELA can also signal through β-arrestin recruitment to the APJ receptor. This pathway is involved in receptor desensitization, internalization, and the initiation of distinct signaling cascades independent of G-proteins.

Quantitative Data

The following tables summarize quantitative data from in vitro assays, providing key parameters for the interaction of different Elabela and Apelin peptides with the APJ receptor and their downstream signaling effects.

Table 1: Ligand Binding Affinities and Potencies at the APJ Receptor

| Ligand | Assay Type | Parameter | Value | Cell Line | Reference |

| Elabela-32 | cAMP Inhibition | IC50 | -7.59 ± 0.474 (log M) | HEK293/APJ | |

| Elabela-21 | cAMP Inhibition | IC50 | -7.589 ± 0.352 (log M) | HEK293/APJ | |

| Apelin-13 | cAMP Inhibition | IC50 | -7.817 ± 0.363 (log M) | HEK293/APJ | |

| Elabela | cAMP Suppression | EC50 | 11.1 nM | CHO/APJ | |

| Elabela | ERK1/2 Phosphorylation | EC50 | 14.3 nM | CHO/APJ | |

| Elabela-32 | β-arrestin 2 Recruitment | EC50 | -7.66 ± 0.114 (log M) | HEK293 | |

| Elabela-21 | β-arrestin 2 Recruitment | EC50 | -7.183 ± 0.061 (log M) | HEK293 | |

| Apelin-13 | β-arrestin 2 Recruitment | EC50 | -6.369 ± 0.086 (log M) | HEK293 | |

| ELA | β-arrestin Recruitment | EC50 | ~1 µM | HEK293T | |

| Apelin | β-arrestin Recruitment | EC50 | ~1 µM | HEK293T |

Signaling Pathway Diagrams

Caption: Elabela G-protein-dependent signaling pathways.

Caption: Elabela β-arrestin-dependent signaling pathway.

Experimental Protocols

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the steps to measure ELA-induced phosphorylation of ERK1/2 in cultured cells.

-

Cell Culture and Treatment:

-

Seed HEK293 cells stably expressing the human APJ receptor in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with varying concentrations of Elabela peptide for 5-15 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

cAMP Production Assay

This protocol describes a method to quantify changes in intracellular cAMP levels in response to ELA stimulation.

-

Cell Culture and Stimulation:

-

Plate HEK293/APJ cells in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (to induce cAMP production) in the presence or absence of varying concentrations of Elabela peptide for 10-20 minutes.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's instructions of a competitive enzyme-linked immunosorbent assay (ELISA) kit for cAMP.

-

Perform the ELISA by adding cell lysates, a fixed amount of HRP-conjugated cAMP, and an anti-cAMP antibody to the assay plate.

-

After incubation and washing steps, add a substrate solution and measure the absorbance. The signal is inversely proportional to the amount of cAMP in the sample.

-

Calculate the cAMP concentration based on a standard curve.

-

β-Arrestin Recruitment Assay (BRET)

This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to the APJ receptor.

-

Cell Culture and Transfection:

-

Co-transfect HEK293 cells with plasmids encoding the APJ receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin 2 fused to a green fluorescent protein (GFP) or yellow fluorescent protein (YFP) acceptor.

-

Plate the transfected cells in a 96-well plate.

-

-

BRET Measurement:

-

Add the luciferase substrate (e.g., coelenterazine h) to the cells.

-

Stimulate the cells with varying concentrations of Elabela peptide.

-

Measure the light emission at the wavelengths corresponding to the donor (Rluc) and the acceptor (GFP/YFP) using a microplate reader equipped for BRET.

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates the recruitment of β-arrestin to the APJ receptor.

-

Conclusion

This technical guide provides a foundational understanding of the downstream signaling pathways of Elabela. The presented quantitative data, detailed protocols, and pathway diagrams offer valuable resources for researchers investigating the physiological roles of ELA and its therapeutic potential. Further research will undoubtedly uncover more intricate details of ELA signaling, paving the way for the development of novel therapeutics targeting the Elabela/APJ axis.

References

- 1. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The network map of Elabela signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects and signaling pathways of Elabela in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

ELA-14 (human) as an endogenous peptide hormone

An In-depth Technical Guide on ELA-14 (Human) as an Endogenous Peptide Hormone

Audience: Researchers, scientists, and drug development professionals.

Introduction

ELABELA (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled receptor, APJ (APLNR).[1][2] Encoded by the APELA gene, which was previously considered to be non-coding, ELA is synthesized as a 54-amino acid preproprotein.[3][4][5] This precursor is processed into several smaller, biologically active peptides, including ELA-32 and ELA-21.

ELA-14 is a potent, bioactive 14-amino acid fragment of ELA-32. It has emerged as a key player in the apelinergic system, demonstrating significant physiological activity, particularly within the cardiovascular system. This technical guide provides a comprehensive overview of human ELA-14, detailing its molecular characteristics, receptor pharmacology, signaling pathways, physiological functions, and the experimental methodologies used for its characterization.

Molecular Profile and Receptor System

Biosynthesis and Structure: The APELA gene, located on human chromosome 4, encodes a 54-amino acid preproprotein. Following the cleavage of a signal peptide, a 32-amino acid proprotein (ELA-32) is generated, which can be further processed into smaller fragments like ELA-14.

ELA-14 (Human):

-

Sequence: Glp-Arg-Arg-Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro

-

Molecular Weight: 1707.03 g/mol

-

CAS Number: 1886973-05-2

The APJ Receptor: ELA-14 exerts its effects by binding to the APJ receptor, a Class A (rhodopsin-like) GPCR. The APJ receptor is widely distributed throughout the human body, with notable expression in the heart, vasculature, lungs, kidneys, and central nervous system. Despite sharing the same receptor, ELA-14 and apelin peptides have no significant sequence similarity, representing a unique dual-ligand system for a single receptor.

Quantitative Data: Receptor Pharmacology

The interaction of ELA-14 with the APJ receptor has been quantified through various in vitro assays. The following tables summarize key data on the binding affinity and functional potency of ELA-14 in comparison to other ELA isoforms and the established ligand, apelin.

Table 1: APJ Receptor Binding Affinity of ELA Peptides

| Peptide | Receptor Source | Assay Type | Binding Affinity (pKi) | Reference(s) |

| ELA-14 | CHO-K1 cells | Competition Binding | 9.35 ± 0.02 | |

| ELA-32 | Human Left Ventricle | Competition Binding | 9.59 ± 0.08 | |

| ELA-21 | Human Left Ventricle | Competition Binding | 8.52 ± 0.11 | |

| ELA-11 | Human Left Ventricle | Competition Binding | 7.85 ± 0.05 | |

| [Pyr¹]apelin-13 | Human Left Ventricle | Competition Binding | 8.85 ± 0.04 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency of ELA Peptides at the APJ Receptor

| Peptide | Assay Type | Functional Potency (pD₂) | Reference(s) |

| ELA-14 | cAMP Inhibition | 10.09 ± 0.12 | |

| ELA-14 | β-Arrestin Recruitment | 9.08 ± 0.04 | |

| ELA-32 | β-Arrestin Recruitment | 9.08 ± 0.04 | |

| ELA-11 | β-Arrestin Recruitment | 7.67 ± 0.02 |

pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ value indicates greater potency.

Signaling Pathways

Upon binding to the APJ receptor, ELA-14 activates multiple downstream signaling cascades. The primary mechanisms involve G-protein-dependent pathways, leading to the inhibition of cAMP production, and G-protein-independent pathways, primarily mediated by β-arrestin. Additionally, activation of the PI3K/AKT and MAPK/ERK pathways has been reported.

G-Protein Dependent Signaling

ELA-14 agonism of the APJ receptor leads to the activation of the inhibitory G-protein, Gαi. This, in turn, inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Caption: ELA-14/APJ G-protein dependent signaling pathway.

β-Arrestin Dependent Signaling

Like many GPCRs, the activated ELA-14/APJ complex also recruits β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and the initiation of distinct, G-protein-independent signaling cascades that can influence cellular processes like migration and apoptosis.

Caption: ELA-14/APJ β-arrestin recruitment and signaling.

PI3K/AKT and MAPK/ERK Pathways

The ELA/APJ axis is known to activate pro-survival and growth pathways, including the PI3K/AKT/mTOR and MAPK/ERK cascades. These pathways are fundamental in regulating cell proliferation, survival, and migration, which are critical functions of ELA during embryonic development and in adult tissue homeostasis.

Caption: PI3K/AKT and MAPK/ERK pathways activated by ELA-14.

Physiological Roles and Therapeutic Potential

The ELA/APJ signaling system is crucial for both embryonic development and adult physiology.

-

Cardiovascular Regulation: ELA-14 has demonstrated potent cardiovascular effects. In vivo studies in rats have shown that it can increase cardiac contractility and cardiac output while also causing vasodilation, which collectively helps in regulating blood pressure. Its cardiovascular profile is comparable to that of apelin. This makes the ELA/APJ axis a promising target for conditions like heart failure and hypertension.

-

Embryonic Development: The ELA/APJ system is indispensable for the proper development of the cardiovascular system in embryos, playing a key role in heart morphogenesis and angiogenesis.

-

Pre-eclampsia: ELA is secreted by the placenta and is critical for placental development. Studies in mice have shown that ELA deficiency leads to pre-eclampsia-like symptoms, including hypertension and proteinuria, which can be reversed by the administration of exogenous ELA. This highlights its potential as a diagnostic marker or therapeutic agent for this dangerous pregnancy disorder.

-

Pulmonary Arterial Hypertension (PAH): Expression of ELA is downregulated in cardiopulmonary tissues from human PAH patients and in rodent models of the disease. Exogenous administration of ELA has been shown to reduce the severity of cardiopulmonary remodeling and improve function in rat models of PAH, suggesting its therapeutic potential.

-

Renal Function: ELA is highly expressed in the kidneys and is involved in regulating fluid homeostasis. It may play a protective role in various kidney diseases.

Detailed Experimental Protocols

The characterization of ELA-14 relies on a suite of specialized biochemical and physiological assays. Below are detailed methodologies for key experiments.

APJ Receptor Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (e.g., ELA-14) by measuring its ability to compete with a radiolabeled ligand for binding to the APJ receptor.

-

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing the human APJ receptor.

-

Radioligand: [¹²⁵I]apelin-13.

-

Test compound: ELA-14 at various concentrations.

-

Non-specific binding control: High concentration of unlabeled apelin-13 (e.g., 1 µM).

-

Binding buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

96-well plates and glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of ELA-14 in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of ELA-14 dilution.

-

Add 50 µL of [¹²⁵I]apelin-13 (at a final concentration near its Kd, e.g., 50 pM).

-

Initiate the binding reaction by adding 100 µL of cell membrane suspension (containing 5-10 µg of protein).

-

Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (binding buffer without BSA).

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of ELA-14 and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay

This functional assay measures the ability of an APJ agonist to inhibit the production of cAMP, which is mediated by the Gαi protein.

-

Materials:

-

HEK293 or CHO cells stably expressing the human APJ receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: ELA-14 at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Cell culture medium and reagents.

-

-

Procedure:

-

Seed the APJ-expressing cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add serial dilutions of ELA-14 to the wells and incubate for 15 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of ELA-14.

-

Calculate the EC₅₀ value from the curve using non-linear regression.

-

In Vivo Cardiovascular Assessment in Anesthetized Rats

This protocol assesses the acute cardiovascular effects of ELA-14 administration in a living organism.

-

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350 g).

-

Anesthetic (e.g., isoflurane or sodium pentobarbital).

-

Catheters for cannulation of the carotid artery and jugular vein.

-

Pressure transducer and data acquisition system (e.g., PowerLab).

-

Test compound: ELA-14 dissolved in sterile saline.

-

Saline (vehicle control).

-

-

Procedure:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the right carotid artery with a catheter connected to a pressure transducer to continuously monitor mean arterial pressure (MAP) and heart rate.

-

Cannulate the left jugular vein for intravenous administration of the test compound.

-

For cardiac contractility measurements, insert a Millar catheter into the left ventricle via the right carotid artery to measure parameters like the maximum rate of pressure rise (dP/dt_max).

-

Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are constant.

-

Administer a bolus intravenous injection of the vehicle (saline) and record baseline cardiovascular parameters.

-

Administer increasing doses of ELA-14 via the jugular vein catheter.

-

Continuously record cardiovascular parameters, noting the peak response after each dose.

-

Analyze the data to determine the dose-dependent effects of ELA-14 on blood pressure, heart rate, and cardiac contractility.

-

Conclusion

ELA-14 is a potent and physiologically active endogenous peptide hormone that functions as a high-affinity agonist for the APJ receptor. Its robust activity in G-protein and β-arrestin signaling pathways translates into significant cardiovascular effects, including positive inotropic and vasodilatory actions. The critical roles of the ELA/APJ axis in cardiovascular homeostasis, embryonic development, and the pathophysiology of diseases like pulmonary arterial hypertension and pre-eclampsia position ELA-14 and the broader apelinergic system as a highly promising area for future research and therapeutic development. Further investigation into the structure-activity relationships of ELA peptides and the development of stable, long-acting agonists could unlock new treatments for a range of debilitating diseases.

References

- 1. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]

- 3. Elabela - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. uniprot.org [uniprot.org]

ELA-14 (Elabela): A Comprehensive Technical Guide on its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of ELA-14, more commonly known as Elabela (ELA). Elabela is a recently identified peptide hormone that plays a crucial role in cardiovascular development and function. This document details its various isoforms, its interaction with the apelin receptor (APJ), and the subsequent signaling cascades. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for its study, and visual diagrams of its signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction: Discovery of a Novel Peptide Hormone

Initially identified in 2013, Elabela (ELA) is a small peptide hormone that has emerged as a critical player in embryonic development, particularly cardiogenesis. The gene encoding ELA, APELA, is located on human chromosome 4 and gives rise to a 54-amino acid preproprotein.[1][2] Subsequent processing, including the cleavage of a signal peptide, results in a 32-amino acid mature peptide, ELA-32.[1] This peptide can be further processed into shorter, active isoforms, namely ELA-21 and ELA-11.[1] Elabela was discovered to be the second endogenous ligand for the G-protein coupled apelin receptor (APJ), also known as APLNR, which was previously considered an orphan receptor before the discovery of its first ligand, apelin. The discovery of Elabela has opened new avenues for research into cardiovascular diseases and potential therapeutic interventions.

Molecular Characterization

Elabela and its isoforms are characterized by their small size and specific binding to the APJ receptor. The various forms of the peptide exhibit different binding affinities and potencies in activating downstream signaling pathways.

Isoforms and Structure

The primary translation product of the APELA gene is a 54-amino acid precursor. Following signal peptide cleavage, the 32-amino acid ELA-32 is formed. This can be further cleaved to produce ELA-21 and ELA-11.

Receptor Binding and Activation

Elabela exerts its biological effects by binding to and activating the apelin receptor (APJ), a class A G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events.

Quantitative Data Summary

This section summarizes the key quantitative data related to human Elabela, providing a comparative overview for researchers.

Table 1: Physicochemical and Pharmacokinetic Properties of Human Elabela

| Property | Value | Reference(s) |

| Half-life of ELA-32 in human plasma | ~47.2 ± 5.7 min | |

| Half-life of ELA-32 in human kidney homogenate | ~44.2 ± 3 s | |

| Plasma Concentration in Healthy Humans | 0.34 ± 0.03 nmol/L |

Table 2: Receptor Binding Affinities (pKi) of Elabela Isoforms for Human APJ Receptor